7H-purine-6-sulfonic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-purine-6-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3S/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,10,11,12)(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCVRHLGQURSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422381 | |
| Record name | 7H-purine-6-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-39-6 | |
| Record name | 7H-purine-6-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Formation Pathways and Mechanistic Elucidation of 7h Purine 6 Sulfonic Acid
Derivation from Related Purine (B94841) Compounds via Oxidative Processes
The transformation of 6-mercaptopurine (B1684380) (6-MP) into 7H-purine-6-sulfonic acid is a result of oxidative processes. When aqueous solutions of 6-mercaptopurine are irradiated with near-ultraviolet light in the presence of oxygen, it leads to the formation of purine-6-sulfinate as the primary product. rsc.org This intermediate is unstable under UV light and undergoes further oxidation to yield purine-6-sulfonate, another name for this compound. rsc.org The use of sensitizing dyes like Methylene Blue, Rose Bengal, or Rhodamine B results in the same products, and the reaction rate is enhanced in deuterium (B1214612) oxide (D2O), which suggests the involvement of singlet molecular oxygen in the initial photoreaction. rsc.org
Advanced oxidation processes (AOPs), such as those involving UV-C radiation and hydrogen peroxide (H2O2) or titanium dioxide (TiO2), have also been shown to degrade 6-mercaptopurine. mdpi.comresearchgate.net In these processes, the generation of highly reactive free radicals, particularly in acidic conditions, promotes the formation of this compound. mdpi.comresearchgate.net The degradation of 6-MP can proceed through different pathways, with the formation of purine-6-sulfinate and purine-6-sulfonate being significant. mdpi.com The presence of dissolved oxygen, especially in basic pH, also favors the formation of these anionic salts. mdpi.com
The electrochemical oxidation of 6-mercaptopurine riboside, a related compound, has also been studied. This process involves the loss of a proton and an electron to form a free radical that dimerizes into a disulfide. This unstable disulfide then decays, ultimately forming products that include sulfur-oxygen linkages, highlighting the susceptibility of the sulfur atom in the purine ring to oxidation.
Table 1: Conditions for Oxidative Transformation of 6-Mercaptopurine
| Process | Reactants/Conditions | Key Intermediates | Final Product |
| Photo-oxidation | 6-Mercaptopurine, Near-UV light, Oxygen | Purine-6-sulfinate | This compound (Purine-6-sulfonate) |
| Sensitized Photo-oxidation | 6-Mercaptopurine, Sensitizing dyes (e.g., Methylene Blue), Near-UV light, Oxygen | Purine-6-sulfinate | This compound (Purine-6-sulfonate) |
| Advanced Oxidation Process (AOP) | 6-Mercaptopurine, UV-C/H2O2 or UV-C/TiO2/H2O2, Acidic pH | Free radicals, Purine-6-sulfinate | This compound (Purine-6-sulfonate) |
This compound has been identified as a transformation product resulting from the ozonation of azathioprine (B366305). lu.selu.se Azathioprine, an immunosuppressive drug, is a derivative of 6-mercaptopurine. wikipedia.org Advanced oxidation processes like ozonation are employed in wastewater treatment to degrade pharmaceutical compounds. lu.setandfonline.com When azathioprine is subjected to ozonation, it breaks down, and one of the identified byproducts is this compound. lu.selu.se The formation of this and other transformation products is a concern as their potential toxicity and environmental impact require further investigation. lu.selu.se The degradation of azathioprine can also be achieved through other advanced oxidation processes like UV/H2O2 and UV/persulfate, which involve the generation of hydroxyl and sulfate (B86663) radicals, respectively. researchgate.net
Oxidative Transformation of 6-Mercaptopurine to this compound
Investigations into Putative Biosynthetic or Metabolite Origins
Research has explored the possibility of this compound being a secondary metabolite of adenine (B156593). One study mentions the synthesis of (Z)-1H-purin-6-ylideneaminooxysulfonic acid, which is described as a secondary metabolite of 6-hydroxylaminopurine (6-HAP), an ultimate mutagen formed from adenine. dntb.gov.ua While this is not this compound itself, it points to the metabolic potential of purine-6-sulfonic acid derivatives originating from adenine metabolism. The biosynthesis of purines is a complex process involving multiple enzymatic steps to form inosine (B1671953) monophosphate (IMP), which is a precursor to both adenine and guanine (B1146940) nucleotides. wikipedia.orgfiveable.me
The metabolism of 6-mercaptopurine, a structural analog of the natural purine base hypoxanthine, involves several pathways, including oxidation. nih.gov The major catabolic route for 6-MP is oxidation, leading to inactive metabolites. nih.gov While the primary oxidative metabolite is 6-thiouric acid, the formation of sulfur-containing oxidized species like this compound highlights the role of oxidation in the degradation of thiopurines. nih.govresearchgate.net The broader purine degradation pathway in humans culminates in the formation of uric acid from xanthine, which is derived from both adenine and guanine. wikipedia.orgoshsu.kg The presence of this compound as a product of 6-mercaptopurine and azathioprine degradation suggests its place within the catabolic pathways of these synthetic purine analogs.
Table 2: Investigated Roles of this compound
| Precursor Compound | Investigated Role | Pathway |
| Adenine | Putative Secondary Metabolite | Biosynthesis/Metabolism |
| 6-Mercaptopurine / Azathioprine | Degradation Product | Oxidative Degradation |
Advanced Synthetic Methodologies for 7h Purine 6 Sulfonic Acid and Analogs
Strategies for Direct Introduction of Sulfonic Acid Functionality onto Purine (B94841) Cores
The direct introduction of a sulfonic acid (-SO₃H) group onto an aromatic ring, known as sulfonation, is a fundamental electrophilic aromatic substitution reaction. thieme-connect.de However, applying this directly to the purine core is complex due to the electron-deficient nature of the pyrimidine (B1678525) and imidazole (B134444) rings and the presence of multiple nitrogen atoms that can be protonated or act as reaction sites under strongly acidic conditions.
Common methods for preparing arenesulfonic acids include reacting the aromatic compound with sulfonating agents like oleum, chlorosulfonic acid, or sulfur trioxide. thieme-connect.de While these methods are effective for many aromatic systems, their application to purines is not widely reported and can lead to a mixture of products or decomposition. A more synthetically viable and common route to arenesulfonic acids is the oxidation of corresponding sulfur-containing precursors, such as thiols or sulfinic acids. thieme-connect.de For purines, this involves the synthesis of a thiol-substituted purine, like 6-mercaptopurine (B1684380), followed by oxidation to the desired sulfonic acid. This two-step approach circumvents the harsh conditions of direct sulfonation and offers a more controlled pathway to the target compound.
Another strategy involves the nucleophilic substitution of a suitable leaving group on the purine ring, such as a halogen, with a sulfite (B76179) salt. thieme-connect.de For instance, halogenated aromatic compounds can react with sodium sulfite, sometimes catalyzed by copper, to displace the halide and install a sulfonate group. thieme-connect.de
Synthesis of Chemically Related Purine Sulfonic Acid Derivatives
The synthesis of analogs of 7H-purine-6-sulfonic acid expands the chemical space and allows for the fine-tuning of molecular properties. These syntheses often involve the functionalization of purine precursors with reagents that already contain the sulfonic acid moiety or a group that can be readily converted to it.
A notable derivative, (Z)-1H-purin-6-ylideneaminooxysulfonic acid, can be synthesized from a commercially available purine precursor. The reaction involves treating 6-chloropurine (B14466) with a fourfold excess of hydroxylamine-O-sulfonic acid (HOSA). researchgate.netdntb.gov.uadeepdyve.com This process results in the formation of the title compound, which has been investigated as a potential secondary metabolite of adenine (B156593). researchgate.net The reaction provides a direct route to an N-O-SO₃H functionalized purine analog.
| Reactant | Reagent | Product | Reference |
| 6-Chloropurine | Hydroxylamine-O-sulfonic acid (HOSA) | (Z)-1H-Purin-6-ylideneaminooxysulfonic Acid | researchgate.netdntb.gov.ua |
Creating a diverse library of purine sulfonic acid analogs relies on robust methods for functionalizing the purine scaffold. Modern organic synthesis offers a powerful toolkit for C-C and C-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov
These methods allow for the precise modification of the purine ring at various positions. For example, halogenated purines can serve as electrophilic partners in reactions like Suzuki, Stille, Sonogashira, Negishi, and Kumada couplings to introduce a wide range of substituents. nih.gov These substituents can be designed to carry a sulfonic acid group or a precursor functional group. The reactivity of sulfonyl groups themselves makes them useful handles in cross-coupling reactions; heteroarylsulfones can participate as coupling partners in Suzuki reactions, demonstrating their utility as leaving groups to enable further functionalization. rsc.org This dual role—as a target functional group and as a reactive handle for diversification—makes the sulfonyl group a valuable component in the synthesis of complex purine derivatives. rsc.org
Preparation of (Z)-1H-Purin-6-ylideneaminooxysulfonic Acid from 6-Chloropurine
Catalytic Systems in the Synthesis of Sulfonated Purine Scaffolds
Catalysis offers efficient, mild, and often more sustainable routes to complex molecules. In the context of purine chemistry, both heterogeneous solid acid catalysts and homogeneous metal catalysts play crucial roles in constructing and functionalizing the purine framework, which are essential steps toward synthesizing sulfonated derivatives.
Silica (B1680970) sulfuric acid (SSA) is a stable, reusable, and efficient heterogeneous solid acid catalyst. researchgate.netscielo.br It is prepared by immobilizing sulfuric acid on the surface of silica gel. researchgate.net While not typically used for direct sulfonation of the purine core, SSA serves as an effective catalyst for various transformations of purine derivatives and related N-heterocycles.
One key application is in the silylation of purine and pyrimidine nucleobases using hexamethyldisilazane (B44280) (HMDS). researchgate.net Silylation is a common protection strategy in nucleoside chemistry, and SSA catalyzes this reaction efficiently, with high yields and short reaction times. researchgate.net Furthermore, SSA has been employed as a catalyst in one-pot, three-component Biginelli reactions to synthesize novel fused pyrimido-purine systems from nucleobases like adenine and guanine (B1146940). dnu.dp.ua These examples highlight SSA's utility in building complex heterocyclic scaffolds derived from purines under mild and heterogeneous conditions. dnu.dp.ua
| Reaction Type | Substrates | Catalyst | Purpose | References |
| Persilylation | Purine/Pyrimidine Nucleobases, HMDS | Silica Sulfuric Acid (SSA) | Protection of N-H groups | researchgate.netgrafiati.com |
| Biginelli Reaction | Adenine/Guanine, Aldehyde, Diester | Silica Sulfuric Acid (SSA) | Synthesis of fused pyrimido-purines | dnu.dp.ua |
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of C-S bonds required for synthesizing sulfonic acid precursors. rsc.org Palladium-catalyzed cross-coupling reactions are particularly powerful for functionalizing heteroaromatic rings like purine. rsc.org
A purine sulfonyl derivative can itself act as a substrate in a Suzuki cross-coupling reaction, where the sulfonyl group is displaced by a nucleophile from an organoboron reagent (e.g., an arylboronic acid). rsc.org This reaction is useful for modifying a purine that already contains a sulfonyl moiety. rsc.org
More directly for the synthesis of sulfonated purines, a halogenated purine (e.g., 6-chloropurine or 2-bromopurine) can be coupled with a sulfur-containing reagent. While direct coupling with sulfite or sulfinate salts can be challenging, a common strategy involves coupling with a thiol-containing partner, followed by oxidation of the resulting thioether or thiol to the sulfonic acid. Additionally, advanced methods involve the use of specifically designed sulfonyl-containing coupling partners. The development of copper-based catalytic systems, for instance, has provided efficient and environmentally friendly alternatives for C-N bond formation (amination) on chloroheteroarenes, including purines, showcasing the adaptability of metal catalysis to these substrates under mild conditions. organic-chemistry.org These catalytic C-S and C-N bond-forming reactions are indispensable for creating functionalized purine scaffolds that can be elaborated into sulfonic acid derivatives. organic-chemistry.org
Heterogeneous and Homogeneous Catalysis in Purine Sulfonation
The introduction of a sulfonic acid group onto a purine core is a significant synthetic challenge, often requiring harsh reaction conditions. Catalytic methods, employing either heterogeneous or homogeneous systems, offer pathways to milder conditions, improved selectivity, and greater efficiency. chinesechemsoc.orgchemistrystudent.com While direct catalytic sulfonation of the purine ring remains a developing area, studies on related heterocyclic systems and the synthesis of purine analogs provide substantial insights into the potential of these methodologies.
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. chemistrystudent.com The primary advantages of this approach are the ease of catalyst recovery and recycling, which simplifies product purification and reduces waste. scielo.brrsc.org In the context of purine chemistry, solid acid catalysts are particularly relevant. These materials provide acidic sites for electrophilic substitution reactions while avoiding the corrosive nature and disposal issues of strong liquid acids. scielo.brrhhz.net
Research has demonstrated the efficacy of various solid-supported sulfonic acid catalysts in synthesizing complex heterocyclic molecules analogous to purines. For instance, silica-functionalized sulfonic acid (SiO₂-SO₃H) has been successfully employed as a stable, reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidines, a class of fused heterocycles structurally similar to purines. scielo.br Another innovative approach involves the use of sulfonated carbon-based catalysts, derived from biomass, which have proven effective in various acid-catalyzed reactions. researchgate.netresearchgate.net These catalysts possess high acid densities and can be tailored for specific applications. researchgate.net Furthermore, nanomagnetic catalysts functionalized with both adenine and sulfonic acid groups have been developed, showcasing a novel strategy where the purine moiety itself is part of a recyclable, solid-phase catalytic system for organic synthesis. rsc.org
| Catalyst | Substrate/Reaction Type | Key Research Finding | Reference |
|---|---|---|---|
| Silica-Functionalized Sulfonic Acid (SiO₂-SO₃H) | Synthesis of Pyrimido[4,5-d]pyrimidines | An efficient and recyclable solid acid catalyst for synthesizing purine analogs. The catalyst was reused for five consecutive runs without significant loss of activity. | scielo.br |
| Sulfonated Starch Nanoparticles | Synthesis of various heterocyclic compounds | A biodegradable and promising heterogeneous solid acid catalyst for organic synthesis under solvent-free conditions. | rsc.org |
| Fe₃O₄@SiO₂@(CH₂)₃NHCO-adenine sulfonic acid | One-pot multi-component synthesis | A novel, reusable nanomagnetic catalyst incorporating a purine moiety, demonstrating high efficiency under solvent-free conditions. | rsc.org |
| Carbon-Based Solid Acid (from Lignosulfonate) | Hydrolysis of Hemicellulose | A catalyst prepared via sulfonation of a carbonized byproduct showed high selectivity and could be recycled multiple times with only a slight decrease in activity. researchgate.net | researchgate.net |
Homogeneous Catalysis
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically dissolved in a solvent. wikipedia.org These systems often exhibit high activity and selectivity due to the excellent accessibility of catalytic sites. chinesechemsoc.orgmdpi.com However, a significant drawback is the challenge of separating the catalyst from the reaction products. wikipedia.org
In the synthesis of purine derivatives, various homogeneous catalysts have been utilized. Acid catalysis is a common example, where proton acids facilitate reactions. wikipedia.org For instance, the synthesis of purine nucleoside analogs has been achieved using catalysts like p-toluenesulfonic acid and ethyl polyphosphate in fusion reactions. tandfonline.com While not a direct sulfonation of the purine ring, this demonstrates the utility of homogeneous acid catalysts in manipulating purine structures. tandfonline.com More directly related is the synthesis of a guanidino-pyrazole-sulfonic acid, an analog of a sulfonated purine, which was accomplished using trifluoroacetic acid in anhydrous conditions. researchgate.net
Transition-metal catalysis represents a vast area of homogeneous catalysis with significant potential. chinesechemsoc.org For example, the methyltrioxorhenium (MTO)/H₂O₂ system has shown high reactivity for the oxyfunctionalization of both purine and pyrimidine derivatives under homogeneous conditions. researchgate.net This indicates the potential for catalytic oxidation reactions that could be precursors to sulfonation.
| Catalyst | Substrate/Reaction Type | Key Research Finding | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | Synthesis of Purine Nucleosides | Effective homogeneous catalyst for the condensation of theophylline (B1681296) with acetylated sugars to form nucleosides. | tandfonline.com |
| Trifluoroacetic Acid | Synthesis of Guanidino-pyrazole-sulfonic acid | Used under anhydrous conditions to produce a sulfonic acid-containing purine analog. | researchgate.net |
| Methyltrioxorhenium (MTO)/H₂O₂ | Oxidation of Purine Derivatives | A highly reactive system for the oxyfunctionalization of the heterocyclic ring in purine derivatives. | researchgate.net |
| SnCl₄ (Lewis Acid) | N7 Regioselective Alkylation of 6-Chloropurine | A homogeneous Lewis acid catalyst enabling the regioselective introduction of alkyl groups onto the purine ring system. | nih.gov |
Mechanistic Studies on the Reactivity and Transformations of 7h Purine 6 Sulfonic Acid
Detailed Reaction Mechanisms of Formation from Precursors
The formation of 7H-purine-6-sulfonic acid predominantly occurs through the oxidation of sulfur-containing purine (B94841) precursors, such as 6-mercaptopurine (B1684380). The mechanisms involve several intermediate steps and are highly dependent on the reaction environment.
The transformation of purine analogues into this compound is primarily an oxidation process. Studies on the degradation of the cytostatic drug 6-mercaptopurine (6-MP) show that advanced oxidation processes (AOPs) lead to the formation of this compound through intermediate species. mdpi.com The initial steps of this oxidation involve the formation of purine-6-sulfinate and purine-6-sulfonate. mdpi.comresearchgate.net These intermediates are generated through the reaction of 6-MP with reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com
| Precursor | Oxidizing System | Key Intermediates | Observed Kinetics | Reference |
|---|---|---|---|---|
| 6-Mercaptopurine | UV-C/H₂O₂; UV-C/TiO₂/H₂O₂ | Purine-6-sulfinate, Purine-6-sulfonate | Formation favored by free radicals and acidic pH | mdpi.com |
| Purine Alkaloids (general) | Mn(III) Sulfate (B86663) | Not specified | First-order in [Oxidant], First-order in [Substrate] | rasayanjournal.co.in |
| 6-Thioguanine (B1684491) | UVA, Singlet Oxygen | Guanine-6-sulfinate (GSO₂), Guanine-6-sulfonate (GSO₃) | Involves reaction with two singlet oxygen molecules | researchgate.net |
Reaction conditions play a critical role in directing the transformation of purine precursors, determining whether this compound is the major product. The pH of the solution is a key factor; an acidic environment, coupled with an increase in free radicals from photocatalytic processes, favors the formation of this compound. mdpi.com Conversely, under basic pH conditions, the oxidation of 6-mercaptopurine tends to yield anionic salts like purine-6-sulfinate and purine-6-sulfonate. mdpi.com
The choice of oxidant and reaction medium also dictates the product distribution. For instance, the ozonation of azathioprine (B366305), another purine derivative, has been shown to produce this compound as a transformation product. lu.se In studies of purine alkaloid oxidation, an increase in acid concentration was found to accelerate the reaction rates. rasayanjournal.co.in The presence of catalysts, such as TiO₂ in photocatalytic systems, enhances the generation of ROS, thereby promoting the oxidation pathway leading to the sulfonic acid derivative. mdpi.com
| Condition | Influence | Precursor/System | Reference |
|---|---|---|---|
| Acidic pH | Favors formation of this compound | 6-Mercaptopurine | mdpi.com |
| Basic pH | Favors formation of purine-6-sulfinate/sulfonate salts | 6-Mercaptopurine | mdpi.com |
| Photocatalysis (e.g., UV/TiO₂) | Increases free radical production, promoting oxidation | 6-Mercaptopurine | mdpi.com |
| Ozonation | Can form this compound from complex precursors | Azathioprine | lu.se |
| Acid Concentration | Increased concentration accelerates oxidation rate | Purine Alkaloids | rasayanjournal.co.in |
Kinetics and Stoichiometry of Oxidation Reactions Leading to this compound
Tautomerism and Isomerism in Purine Sulfonic Acid Systems
Purine and its derivatives, including those with sulfonic acid groups, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For purines, this primarily involves the movement of a hydrogen atom between the nitrogen atoms of the fused ring system, leading to N7-H and N9-H forms, as well as keto-enol or thione-thiol tautomerism depending on the substituents. nih.govillinois.eduwikipedia.org
Computational studies, often employing Density Functional Theory (DFT), are crucial for determining the relative stability of different tautomers. researchgate.net For 6-oxy purine derivatives, which are structurally related to this compound, theoretical calculations have been performed to assess the most stable tautomeric forms. chemrxiv.orgnih.gov These studies calculate the relative Gibbs free energies of possible tautomers in both the gas phase and in solution. nih.gov
For a series of representative 6-oxy purine derivatives, calculations consistently show that the keto tautomer (with a C=O double bond) where a hydrogen is bonded to the N1 atom of the purine ring is the most stable form. nih.gov The Gibbs free energies of other tautomers, such as the enol form (with a C-OH group), are significantly higher, indicating they are less likely to be present in substantial concentrations, especially in solution. nih.gov The stability of tautomers is also influenced by the solvent; in non-polar solvents, one form might be preferred, while a different form may be stabilized in polar solvents due to differences in dipole moments and solute-solvent interactions. researchgate.net
| Compound Type | Phase | Tautomer A (N1-H, Keto) | Tautomer B (N3-H, Keto) | Tautomer C (N7/N9-H, Enol) |
|---|---|---|---|---|
| Generic 6-Oxy Purine 1 | Gas | 0.0 | 4.0 - 5.4 | 18.9 |
| Solution | 0.0 | 9.1 - 10.2 | 8.5 | |
| Generic 6-Oxy Purine 2 | Gas | 0.0 | 3.8 - 5.0 | 19.7 |
| Solution | 0.0 | 8.8 - 11.4 | 9.4 |
Note: Tautomer A is consistently the most stable form with the lowest relative Gibbs free energy (set to 0.0). The ranges for Tautomer B represent different conformations.
Experimental techniques provide physical evidence to validate computational predictions about tautomerism. High-resolution spectroscopic methods are particularly valuable. For instance, 1H-13C and 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy has been effectively used to study tautomerism and protonation patterns in derivatives of 6-mercaptopurine. researchgate.net These studies can determine the predominant tautomeric forms in solution.
For 8-thioguanosine, another related sulfur-containing purine, proton NMR studies in DMSO-d₆ showed distinct signals for NH protons that exchange upon adding D₂O, suggesting that the thione (C=S) tautomer is favored in the equilibrium. mdpi.com In addition to NMR, other experimental methods such as UV, IR, and Raman spectroscopy, as well as X-ray diffraction analysis, have been used to investigate the tautomerism of purine bases, confirming that keto tautomers are generally the most stable forms in various environments. researchgate.netnih.gov Pulsed jet Fourier transform microwave spectroscopy has been employed to measure the population ratio of the N(7)H and N(9)H tautomers of purine in the gas phase, providing precise experimental data on their relative abundance. nih.govillinois.edu
Computational Assessment of Preferred Tautomeric Forms for 6-Oxy Purine Derivatives
Reactivity of the Sulfonic Acid Moiety and Purine Nucleus
The chemical behavior of this compound is dictated by the combined reactivities of its two main components: the sulfonic acid group and the heterocyclic purine ring system.
The sulfonic acid group (-SO₃H) is a strong acid and highly polar. solubilityofthings.com Its presence significantly influences the molecule's solubility, particularly in aqueous solutions, through hydrogen bonding. solubilityofthings.com The acidity of this group means it is typically deprotonated at biological pH, existing as a sulfonate anion (-SO₃⁻). mdpi.com The sulfonyl group can also be involved in chemical synthesis. For example, related sulfonyl halides (like sulfonyl fluorides or chlorides) are reactive towards nucleophiles such as amines and thiols, allowing for the synthesis of sulfonamides and other derivatives. nih.gov The sulfonyl fluoride (B91410) group can also be hydrolyzed to form the corresponding sulfonic acid.
The purine nucleus itself possesses a distinct reactivity profile. The electron distribution in the fused pyrimidine (B1678525) and imidazole (B134444) rings makes it susceptible to both electrophilic and nucleophilic attack, though the conditions must be carefully chosen. wur.nl Electrophilic substitution, such as nitration or halogenation, typically occurs at the C-8 position, particularly if the purine ring is activated by electron-donating groups at the C-2 or C-6 positions. wur.nl The imidazole ring portion of the purine system is vulnerable to nucleophilic attack and subsequent ring-opening reactions. wur.nlnih.gov This type of reaction is often facilitated by the prior N-alkylation or N-acylation of the ring, which activates it towards attack. nih.gov A variety of other chemical modifications can be applied to the purine nucleus, including amination, diazotization, and various coupling reactions, making it a versatile scaffold for chemical synthesis. rsc.org
Studies on the Stability and Degradation Processes of the Sulfonic Acid Group
The stability of the sulfonic acid group attached to the purine scaffold is a subject of significant interest, particularly as this compound has been identified as a transformation product of various purine-based therapeutic agents. Research indicates that its formation is often a result of oxidative degradation of sulfur-containing purine analogues.
Studies involving advanced oxidation processes (AOPs) have shown that this compound is a key product in the degradation pathway of the cytostatic drug 6-mercaptopurine (6-MP). mdpi.com When 6-MP is subjected to UV-C irradiation in the presence of hydrogen peroxide (H₂O₂), the thiol group at the C6 position is oxidized. The acidic pH of the solution, coupled with the increase in free radicals generated by the photocatalytic process, promotes the formation of the more stable this compound. mdpi.com Similarly, this compound has been identified as a primary transformation product (TP) during the ozonation of azathioprine, an immunosuppressant drug that is structurally related to 6-MP. lu.se
The stability of this compound is pH-dependent. It is found as a degradation product at acidic to neutral pH values. For instance, in the degradation of certain precursors, the sulfonic acid product is present in low concentrations at pH values below 6 and is not observed at pH values greater than 7. researchgate.net This suggests that in neutral to alkaline conditions, alternative degradation pathways or further transformation of the sulfonic acid may occur.
While relatively stable in aqueous solution under specific pH conditions, the sulfonic acid moiety can undergo degradation under high-energy inputs. Mass spectrometric investigations of N-sulfonylated purines provide insight into potential fragmentation pathways. Under electron impact (EI) conditions in a mass spectrometer, the protonated molecule can undergo expulsion of SO₂, SO₂H, and/or SO₂H₂. nih.gov These studies suggest that fragmentation is initiated by the protonation of oxygen atoms on the sulfonyl group, which occurs more readily than protonation of the ring nitrogen atoms. nih.gov
| Precursor Compound | Degradation Process | Conditions | Finding | Reference |
| 6-Mercaptopurine | UV-C/H₂O₂ | Acidic pH | Formation of this compound | mdpi.com |
| Azathioprine | Ozonation | Not specified | Identification of this compound as a transformation product | lu.se |
| N-sulfonylated purines | Electron Impact Mass Spectrometry | Gas phase, high energy | Expulsion of SO₂, SO₂H, and/or SO₂H₂ | nih.gov |
Nucleophilic and Electrophilic Interactions of the Sulfonate Group within the Purine Framework
The reactivity of the this compound molecule is dominated by the electronic properties of the sulfonate group and its influence on the purine ring system. The sulfonate moiety is a strong electron-withdrawing group, which significantly impacts the sites of nucleophilic and electrophilic attack.
Nucleophilic Interactions: The primary mode of reactivity for this compound involves nucleophilic substitution at the C6 position. The sulfonic acid group, or more accurately its conjugate base the sulfonate group (-SO₃⁻), is an excellent leaving group due to the stability of the resulting anion, which is the conjugate base of a strong acid (sulfurous acid). rsc.org This property is analogous to the well-established use of tosylates and mesylates in organic synthesis.
The electron-withdrawing nature of the sulfonate group renders the C6 carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity has been exploited synthetically. For instance, sulfonyl groups on heterocyclic rings have been shown to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. rsc.org In these reactions, the sulfonyl group is displaced by a nucleophile (e.g., an organoboron species), demonstrating its utility as a leaving group for the formation of new carbon-carbon bonds. rsc.org Studies comparing the reactivity of various C6-substituted purines have shown that sulfones can be more reactive and require milder conditions for substitution than analogous compounds like thioethers. rsc.org
| Interaction Type | Position | Reactivity | Rationale | Reference |
| Electrophilic Attack | Purine Ring (e.g., C8) | Deactivated | The C6-sulfonate group is strongly electron-withdrawing, reducing the ring's nucleophilicity. | wur.nl |
| Nucleophilic Attack | C6-Carbon | Activated | The C6-sulfonate group is a good leaving group and makes the C6-carbon electrophilic. | rsc.org |
Sophisticated Analytical Methodologies for 7h Purine 6 Sulfonic Acid
Chromatographic Separation Techniques for Isolation and Quantification
Chromatography is a cornerstone for the analysis of complex mixtures, and its various forms are indispensable for isolating and quantifying purine (B94841) compounds.
UHPLC systems utilize columns with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. While specific UHPLC methods dedicated solely to 7H-purine-6-sulfonic acid are not extensively detailed in the literature, established methods for other purines are readily adaptable. For instance, comprehensive profiling of purine metabolites is often achieved using UHPLC coupled with mass spectrometry (UHPLC-MS/MS). bohrium.comnih.govchromatographyonline.com These methods typically employ reversed-phase columns, such as C18, with gradient elution. researchgate.netnih.gov
A non-targeted approach using ultra-high-performance liquid chromatography, ion mobility, and high-resolution mass spectrometry (UHPLC-IM-HRMS) successfully identified this compound as a transformation product resulting from the ozonation of the immunosuppressant drug azathioprine (B366305). lu.se This demonstrates the capability of UHPLC to separate this specific sulfonic acid derivative from a complex sample matrix for subsequent identification. lu.se
Table 1: Typical UHPLC Parameters for Purine Metabolite Analysis
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 or HSS T3 (e.g., 2.1 mm x 100 mm, 1.7-1.8 µm) | researchgate.netnih.gov |
| Mobile Phase A | Water with 0.1% formic acid | researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | researchgate.netnih.gov |
| Flow Rate | 0.2 - 0.8 mL/min | researchgate.netlcms.cz |
| Column Temp. | 35 - 50 °C | researchgate.netlcms.cz |
| Detection | PDA, Mass Spectrometry (MS) | nih.govlcms.cz |
| Analysis Time | < 15 minutes | bohrium.comnih.gov |
HPLC is a widely used and robust technique for the quantification of purine derivatives. nih.govresearchgate.net Method development for a compound like this compound would involve optimizing the separation on a suitable column, typically a reversed-phase C18 or Phenyl-Hexyl column, with a buffered mobile phase. researchgate.netscitepress.orgnih.gov The mobile phase often consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. scitepress.orgresearchgate.net
Validation of an HPLC method is critical to ensure its reliability and is performed according to ICH guidelines. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrated by achieving correlation coefficients (r²) of ≥0.999 for calibration curves over a specified concentration range. scitepress.orgnih.gov
Accuracy: Often expressed as percent recovery, with typical acceptance criteria between 98.0% and 102.0%. nih.gov
Precision: Measured by the relative standard deviation (RSD) for replicate injections, which should typically be ≤ 2.0%. scitepress.orgnih.gov
Limits of Detection (LOD) and Quantification (LOQ): These determine the lowest concentration of the analyte that can be reliably detected and quantified. For purine analogs, LODs can be in the sub-µg/mL range. scitepress.orgresearchgate.net
A study on the azathioprine metabolite 6-thioguanine (B1684491) (6-TG), a related purine analog, involved acid hydrolysis to form the target analyte, followed by separation on a C18 column. nih.gov A similar hydrolysis and separation strategy could be applicable for derivatives like this compound.
Table 2: HPLC Method Validation Parameters for Purine Analogs
| Parameter | Typical Value/Range | Source(s) |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | scitepress.orgagriculturejournals.cz |
| Accuracy (% Recovery) | 95.3% - 104.5% | agriculturejournals.cz |
| Precision (RSD) | < 4.5% | agriculturejournals.cz |
| LOD | 0.09 - 0.74 µg/mL | agriculturejournals.cz |
| LOQ | 0.27 - 2.24 µg/mL | agriculturejournals.cz |
Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules, making it an excellent candidate for analyzing this compound. CE separates ions based on their electrophoretic mobility in an electric field. The technique offers advantages of short analysis times, high separation efficiency, and low consumption of reagents and samples. rsc.org
Methods have been developed for the separation of various purine bases, including adenine (B156593), guanine (B1146940), hypoxanthine, and uric acid, within minutes. rsc.orgcapes.gov.br Optimal separation is typically achieved by investigating parameters such as the pH and concentration of the running buffer (e.g., borate (B1201080) buffer), separation voltage, and injection time. capes.gov.brnih.gov For example, a method using a 100 mmol/L borate buffer at pH 10.0 and a separation voltage of 10 kV was able to separate six purine bases within 14 minutes. capes.gov.br The high efficiency of CE, capable of achieving over 350,000 theoretical plates/m, allows for the resolution of complex mixtures of purine and pyrimidine (B1678525) metabolites in biological samples like urine. nih.gov
Table 3: Exemplary Capillary Electrophoresis Conditions for Purine Separation
| Parameter | Condition | Source(s) |
|---|---|---|
| Capillary | Fused-silica | capes.gov.br |
| Running Buffer | 10 mmol L−1 sodium borate or 100 mmol/l borate buffer (pH 10.0) | rsc.orgcapes.gov.br |
| Separation Voltage | 10 - 25 kV | rsc.orgcapes.gov.br |
| Detection | UV Detection or Electrochemical Detection (ED) | rsc.orgcapes.gov.br |
| Analysis Time | 5 - 15 minutes | rsc.orgcapes.gov.br |
High-Performance Liquid Chromatography (HPLC) Development and Validation
Mass Spectrometric and Ion Mobility Spectrometric Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound and for differentiating between compounds with similar nominal masses. researchgate.netncsu.edu The identification of this compound as an ozonation product of azathioprine was achieved using UHPLC combined with ion mobility spectrometry and HRMS. lu.se The accurate mass measurement was a key piece of evidence in proposing its molecular structure. lu.se During HRMS analysis, mass accuracy is often maintained by the continuous infusion of reference compounds, such as purine (m/z 119.03632), to correct for any instrumental drift. ncsu.edunih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is the definitive technique for the sensitive and specific identification and quantification of low-level analytes in complex matrices. nih.govmdpi.com LC-MS combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry.
In a study investigating the ozonation of azathioprine, this compound was identified as a transformation product using UHPLC-IM-HRMS. lu.se The mass spectrometric behavior of N-sulfonylated purines has also been investigated, showing specific fragmentation patterns, such as the expulsion of SO₂, which can aid in structural elucidation. nih.gov LC-MS/MS methods are routinely developed for the comprehensive quantification of multiple purine metabolites in biological fluids like plasma and urine. bohrium.comchromatographyonline.comnih.gov These methods are validated for linearity, accuracy, and precision, and they provide the high sensitivity needed to measure endogenous levels of purine pathway metabolites. bohrium.comchromatographyonline.com
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Adenine |
| Allantoin |
| Azathioprine |
| Guanine |
| Hypoxanthine |
| Methanol |
| Uric Acid |
| 6-thioguanine (6-TG) |
Ion Mobility Spectrometry (IMS) Integration for Structural and Conformational Insights
Ion Mobility Spectrometry (IMS), particularly when coupled with high-resolution mass spectrometry (HRMS), has emerged as a powerful tool for the analysis of complex mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion. In the context of this compound, which has been identified as a transformation product of the immunosuppressant drug azathioprine, Ultra-High-Performance Liquid Chromatography-Ion Mobility-High-Resolution Mass Spectrometry (UHPLC-IM-HRMS) provides critical data for its identification. lu.se The integration of IMS allows for the separation of isomers and provides conformational details that are not attainable with mass spectrometry alone. While direct studies focusing solely on the ion mobility of this compound are not extensively detailed in the available literature, the methodology is highlighted as a key step in predicting its structure. lu.se The structural predictions made using UHPLC-IM-HRMS data are often a precursor to further structural confirmation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. lu.se
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
¹³C NMR Spectroscopy: ¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the purine ring are sensitive to substitution patterns and the electronic effects of functional groups. nih.gov Generally, carbon atoms in aromatic and heteroaromatic rings resonate in the downfield region of the spectrum (δ > 100 ppm). libretexts.org The presence of the electron-withdrawing sulfonic acid group at C6 would be expected to cause a downfield shift for the C6 carbon and influence the shifts of other carbons in the pyrimidine and imidazole (B134444) rings. While specific ¹³C NMR data for this compound is not explicitly provided, analysis of related purine structures indicates that the chemical shifts of C-2, C-4, C-5, C-6, and C-8 would be key identifiers. nih.gov
A summary of typical NMR chemical shift ranges for purine derivatives is presented below:
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 6.5 - 9.0 | H-8 is often upfield of H-6 in 7-substituted purines. nih.govmdpi.com |
| ¹³C (Aromatic) | 100 - 160 | Chemical shifts are sensitive to substituents and electronic effects. nih.govlibretexts.org |
| ¹³C (C=O) | 160 - 220 | For comparison with carbonyl-containing purine derivatives. chemguide.co.uk |
This table provides general ranges and observations for purine derivatives based on available literature. Specific values for this compound may vary.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and gaining insight into molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Key functional groups have characteristic absorption frequencies. For this compound, the sulfonic acid group would exhibit strong characteristic bands. The S=O stretching vibrations typically appear in the regions of 1350-1450 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). msu.edu The O-H stretch of the sulfonic acid would also be present, likely as a broad band. The purine ring itself would show a series of characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). msu.edu
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface. nih.govacs.org This technique is particularly useful for detecting trace amounts of analytes. researchgate.net Purine derivatives generally exhibit a strong SERS peak between 500 and 850 cm⁻¹, which is attributed to the breathing mode of the purine rings. nih.gov The dominant molecular species contributing to the SERS spectra of bacteria have been identified as metabolites of purine degradation, including adenine, hypoxanthine, xanthine, and guanine. nih.gov While a specific SERS spectrum for this compound is not available, its purine core suggests it would be SERS-active, and its spectrum would be characterized by vibrations of the purine ring, with potential shifts and new bands arising from the sulfonic acid substituent. The sensitivity of SERS makes it a promising tool for the detection of this compound as a biomarker or transformation product in various matrices. nih.govacs.org
| Spectroscopic Technique | Key Vibrational Modes for this compound | Typical Wavenumber Range (cm⁻¹) |
| Infrared (IR) | S=O asymmetric stretch | 1350-1450 msu.edu |
| S=O symmetric stretch | 1140-1180 msu.edu | |
| Purine ring vibrations | Fingerprint region (<1500) msu.edu | |
| Surface-Enhanced Raman (SERS) | Purine ring breathing mode | 500-850 nih.gov |
This table outlines expected vibrational modes based on the functional groups present in this compound.
UV-Vis spectrophotometry is a widely used technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Purine derivatives, due to their aromatic nature, exhibit characteristic UV absorbance maxima. This technique can be employed for kinetic studies, for instance, in monitoring the formation of this compound as a degradation product of other compounds. mdpi.com The photodegradation of 6-mercaptopurine (B1684380), a related thiopurine, has been studied using such methods, where the formation of this compound was observed, particularly in acidic conditions. mdpi.com The specific UV-Vis absorption spectrum of this compound would be influenced by the electronic transitions within the purine ring system, and the sulfonic acid group could cause a shift in the absorption maxima compared to the parent purine molecule.
Infrared (IR) and Surface-Enhanced Raman Spectroscopy (SERS) Applications
Advanced Sample Preparation and Extraction Protocols for Purine Sulfonic Acids
The extraction of purines and their derivatives from complex matrices often requires a hydrolysis step to break down larger molecules like nucleic acids and nucleotides into their constituent purine bases. Acid hydrolysis is a commonly employed method for this purpose.
Various acids, including perchloric acid, sulfuric acid, and formic acid, have been utilized for the hydrolysis of purines. researchgate.net Perchloric acid has been found to be effective for hydrolyzing purines from various food samples. researchgate.net However, there is a risk of degradation of the purine bases with high concentrations of perchloric acid. researchgate.net
Sulfuric acid hydrolysis presents a milder alternative with a shorter hydrolysis time. researchgate.net However, prolonged hydrolysis with sulfuric acid can lead to the oxidation of purine bases. researchgate.net A mixed-acid method using trifluoroacetic acid (TFA) and formic acid (FA) has also been developed for the efficient extraction of purine bases from marine fish. nih.gov The optimal conditions for this method were found to be a mixture of 90.00% TFA and 80.00% FA (1:1, v/v) at a hydrolysis temperature of 90.00 °C for 10 minutes. nih.gov
For the extraction of sulfonic acids from reaction mixtures, solvent extraction techniques using organic solvents like chlorobenzene (B131634) or ethylene (B1197577) dichloride have been described. google.com The choice of extraction method and conditions is crucial to ensure efficient recovery of the target analyte while minimizing degradation.
| Hydrolysis Method | Acid(s) Used | Typical Conditions | Advantages | Disadvantages |
| Perchloric Acid Hydrolysis | Perchloric Acid | 70% concentration, 95-100°C for 1 hour researchgate.net | Effective hydrolysis | Potential for purine degradation researchgate.net |
| Sulfuric Acid Hydrolysis | Sulfuric Acid | - | Mild, short time | Oxidation with long hydrolysis researchgate.net |
| Mixed-Acid Method | Trifluoroacetic Acid (TFA) and Formic Acid (FA) | 90% TFA/80% FA (1:1), 90°C for 10 min nih.gov | Efficient extraction | - |
This table summarizes various acid hydrolysis methods used for the extraction of purines.
Solid-Phase Extraction (SPE) for Selective Enrichment
Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective enrichment and purification of analytes from complex matrices. For a polar compound like this compound, which possesses both a purine ring system and a strongly acidic sulfonic acid group, mixed-mode SPE is a particularly powerful approach. This methodology leverages multiple retention mechanisms, such as ion exchange and reversed-phase interactions, to achieve superior selectivity and recovery.
Detailed research into the SPE of structurally related compounds, such as alkylated purine adducts and aromatic sulfonates, provides a strong basis for developing a robust protocol for this compound. nih.govnih.gov The use of sorbents functionalized with sulfonic acid groups has proven effective for the selective extraction of purine derivatives from biological samples like urine. nih.gov These sorbents can engage in strong cation-exchange interactions, which are crucial for the retention of specific analytes.
Considering the acidic nature of the sulfonic acid group, a weak anion exchange (WAX) or a mixed-mode sorbent with anion-exchange capabilities would be highly suitable. The following table outlines a proposed SPE protocol for the selective enrichment of this compound from an aqueous sample, based on established principles for similar compounds.
Table 1: Proposed Solid-Phase Extraction Protocol for this compound
| Step | Solvent/Solution | Volume | Purpose |
| Conditioning | Methanol | 2 x 1 mL | To solvate the sorbent and activate the reversed-phase functional groups. |
| Equilibration | Deionized Water (pH adjusted to ~2-3 with a weak acid) | 2 x 1 mL | To prepare the sorbent for sample loading by adjusting the pH to ensure the sulfonic acid group is protonated, minimizing ion-exchange interactions if a reversed-phase mechanism is primarily desired, or to a higher pH if anion exchange is the target. |
| Sample Loading | Sample in aqueous solution (pH adjusted as per equilibration) | 1-5 mL | The sample is passed through the cartridge. This compound is retained on the sorbent via reversed-phase and/or ion-exchange interactions. |
| Washing | 5% Methanol in water (pH adjusted as per equilibration) | 2 x 1 mL | To remove hydrophilic impurities and salts that are not strongly retained on the sorbent. |
| Elution | 5% Ammonium Hydroxide in Methanol | 2 x 0.5 mL | The basic elution solvent deprotonates the purine ring, disrupting its interaction with the sorbent, and the high organic content disrupts reversed-phase interactions, leading to the efficient elution of this compound. |
This proposed protocol is a starting point and may require optimization based on the specific matrix and the desired purity and recovery of the analyte. The selection of the SPE sorbent is critical; materials such as sulfonic acid functionalized poly(glycidyl methacrylate-divinylbenzene) microspheres have shown high efficiency in capturing purine-related compounds. nih.govmdpi.comresearchgate.neturv.cat
Research on the extraction of other aromatic sulfonates has also demonstrated the utility of styrene-divinylbenzene-based sorbents, which could be another viable option for retaining the purine ring structure of this compound. nih.gov The development of an effective SPE method is a crucial step in the analytical workflow, enabling more accurate and sensitive quantification by subsequent techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.govnih.gov
Theoretical Chemistry and Computational Modeling of 7h Purine 6 Sulfonic Acid
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are pivotal in elucidating the intrinsic properties of molecules like 7H-purine-6-sulfonic acid. These computational techniques provide insights into the electronic structure, stability, and reactivity of purine (B94841) derivatives, which are fundamental to understanding their behavior in various chemical and biological contexts.
Density Functional Theory (DFT) Calculations for Molecular Properties and Purine Interactions
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the structural and electronic behavior of complex molecular systems, including purine derivatives. nih.govacs.org DFT calculations allow for the prediction of various molecular properties, such as optimized geometries, charge distributions, and interaction energies, offering valuable insights that can be challenging to obtain through experimental methods alone. acs.org
For instance, DFT calculations have been successfully employed to study the equilibrium structures and interaction energies of charge-transfer complexes between purine nucleosides and methyl viologen. nih.gov These studies have revealed that dispersion and induction (charge-transfer) interactions are the dominant forces in the total binding energy, while electrostatic interactions are often repulsive. nih.gov Furthermore, DFT can be used to explore the adsorption structures of purines on surfaces, clarifying the nature of bonding between the purine ring and the substrate. acs.org
In the context of this compound, DFT calculations can provide a detailed understanding of its electronic properties. The calculated distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate regions of the molecule that are susceptible to electrophilic and nucleophilic attack, respectively. For many purine systems, the HOMO is often distributed around the purine ring itself. acs.org The HOMO-LUMO energy gap is another crucial parameter that can be determined by DFT, providing an indication of the molecule's chemical reactivity and stability. acs.org
Furthermore, DFT calculations, often combined with a polarizable continuum model (PCM), can be used to study the relative stability of different tautomeric forms of purine derivatives in both the gas phase and in various solvents. nih.govorientjchem.org This is particularly relevant for this compound, as the position of the acidic proton can influence its chemical behavior. The calculated dipole moments and Natural Bond Orbital (NBO) charges can also shed light on how the charge distribution is affected by the solvent environment. orientjchem.org
Table 1: Representative DFT-Calculated Properties of Purine Systems
| Property | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates regions of electrophilicity and nucleophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |
| NBO Charges | A method for distributing the total electron density among the atoms. | Helps to understand the charge distribution and reactive sites. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Interaction Energy | The energy change when two or more molecules interact. | Quantifies the strength of binding in molecular complexes. |
This table provides a general overview of properties that can be calculated using DFT and is not specific to this compound due to a lack of specific literature data.
Ab Initio Methods for Spectroscopic Parameter Prediction and Validation
Ab initio quantum chemical methods, which are based on first principles without empirical parameters, are instrumental in predicting and validating spectroscopic data. acs.orgscilit.com Methods like the complete active space self-consistent field (CASSCF) and multiconfigurational second-order perturbation theory (CASPT2) are particularly well-suited for investigating the excited states of molecules and predicting their electronic spectra. acs.org
These high-level calculations can provide reliable data on vertical excitation energies, oscillator strengths, and transition moment directions, which are often difficult to extract from experimental measurements alone. acs.org For purine and its derivatives, ab initio methods have been used to study their electronic spectra in the gas phase and in solution, helping to interpret complex experimental UV spectra. acs.orgresearchgate.net The calculations can distinguish between different tautomers, such as the N(7)H and N(9)H forms of purine, and predict how their spectra will differ. acs.org
Furthermore, ab initio methods are crucial for studying the effects of substituents on the excited-state energies and wave functions of purine derivatives. researchgate.net For example, theoretical studies have shown that substitution at different positions on the purine ring can significantly alter the energy of the first π → π* excited state. researchgate.net While frontier molecular orbital theory can offer a qualitative explanation, quantitative descriptions require the rigor of ab initio calculations. researchgate.net
In the context of vibrational spectroscopy, ab initio Hartree-Fock (HF) calculations, often with basis sets like 6-31G(d,p), have been used to study the infrared (IR) spectra of purines. scilit.com These theoretical studies, combined with experimental techniques like matrix isolation, aid in the assignment of vibrational modes. scilit.com For this compound, such calculations could predict its characteristic IR and Raman vibrational frequencies, which could then be used for its experimental identification and characterization. bohrium.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. oup.com
Stability of Purine Sulfonic Acid Forms in Various Solvent Environments
The stability and conformational preferences of purine derivatives, including sulfonic acid forms, are significantly influenced by the solvent environment. nih.gov MD simulations in explicit solvent models can provide detailed insights into how a molecule like this compound behaves in different media, such as water or organic solvents. oup.com
MD simulations can track the root-mean-square deviation (RMSD) of the molecule's backbone and specific functional groups to assess conformational stability. mdpi.com By analyzing the trajectories, one can identify stable conformations and the transitions between them, providing a dynamic picture of the molecule's behavior in solution.
Intermolecular Interactions and Adsorption Phenomena involving Purine Sulfonic Acids
The interactions of purine sulfonic acids with other molecules and surfaces are critical to their function in various applications. MD simulations are well-suited to study these intermolecular interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. ingentaconnect.comnih.gov
For example, MD simulations have been used to investigate the binding of purine derivatives to biological targets like proteins, revealing the key residues involved in the interaction and the stability of the resulting complex. mdpi.comnih.gov In the context of this compound, simulations could be used to study its interaction with enzymes or receptors where it might act as an inhibitor or ligand. nih.gov The sulfonic acid group, being highly ionic, would likely play a significant role in forming strong electrostatic and hydrogen bonding interactions with polar or charged residues in a binding site. nih.gov
Furthermore, the adsorption of purine derivatives onto surfaces is another area where MD simulations and DFT calculations are valuable. acs.org Studies on the adsorption of purine on germanium surfaces have shown that the molecule can form stable dative bonds. acs.org For this compound, its adsorption onto mineral or metal surfaces could be relevant in contexts such as prebiotic chemistry or materials science. mdpi.com The sulfonic acid moiety would be expected to strongly interact with charged or polar surfaces.
Energy decomposition analysis, often performed as a post-processing step in DFT calculations of intermolecular complexes, can provide a quantitative breakdown of the different contributions to the total binding energy, such as electrostatic, induction, and dispersion components. nih.gov This analysis has shown that for stacked purine systems, dispersion and induction forces can be dominant. nih.gov
Structure-Reactivity Relationships from a Computational Perspective
Computational chemistry provides a powerful framework for establishing structure-reactivity relationships, which are essential for understanding and predicting the chemical behavior of molecules. nih.govnih.gov By calculating various electronic and structural parameters, it is possible to correlate these properties with the observed reactivity of purine derivatives.
Quantum chemical computations can be used to identify the most likely sites for chemical reactions. rsc.org For instance, in the chlorination of purine compounds, computational studies have shown that the kinetic reactivity order of different sites can be predicted based on calculated parameters. rsc.org For this compound, similar studies could predict its susceptibility to various chemical transformations. The presence of the electron-withdrawing sulfonic acid group is expected to significantly influence the reactivity of the purine ring.
Molecular docking simulations can further elucidate structure-reactivity relationships by predicting the binding mode of a ligand within the active site of a receptor. mdpi.comnih.gov By analyzing the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts, researchers can understand the structural features that are crucial for binding and activity. mdpi.comnih.gov For this compound, docking studies could predict its potential binding to various enzymes, providing insights into its possible biological roles. nih.gov
Environmental Chemistry and Abatement Research for 7h Purine 6 Sulfonic Acid
Environmental Occurrence and Distribution Studies
7H-purine-6-sulfonic acid has been identified as an environmental contaminant originating from pharmaceutical sources. Its presence is directly linked to the degradation of parent compounds used in medicine.
Detection and Quantification in Wastewater Treatment Plant Effluents
The detection of this compound in wastewater treatment plant (WWTP) effluents is a direct consequence of the incomplete removal of its parent pharmaceuticals, such as the immunosuppressant azathioprine (B366305) and the chemotherapy drug 6-mercaptopurine (B1684380). lu.senih.gov Conventional WWTPs often fail to completely eliminate these complex molecules. lu.se Advanced treatment methods, specifically those involving oxidation, can break down the primary drug but result in the formation of transformation products.
Research has specifically identified this compound as a transformation product formed during the ozonation of azathioprine, a process sometimes used for advanced wastewater treatment. lu.se Similarly, studies on the degradation of 6-mercaptopurine in pilot-scale reactors using advanced oxidation processes (AOPs) also confirmed the creation of this compound. mdpi.comresearchgate.netresearchgate.net The presence of cytostatic drugs and their by-products in WWTP influents and effluents underscores the pathway for this compound to enter the environment. researchgate.net
Table 1: Detection of this compound as a Pharmaceutical Transformation Product
| Parent Compound | Treatment Process | Detection Context | Reference |
|---|---|---|---|
| Azathioprine | Ozonation | Laboratory study simulating advanced wastewater treatment | lu.se |
Monitoring in Aquatic Environments as a Pharmaceutical Transformation Product
The monitoring of this compound in aquatic environments is an emerging area of concern. As a known transformation product of azathioprine and 6-mercaptopurine, its presence in water bodies is anticipated wherever these drugs or their metabolites are discharged. lu.seresearchgate.net The parent compounds have been detected in various parts of the aquatic cycle, including hospital effluents and surface waters, often in concentrations ranging from nanograms to a few micrograms per liter. lu.semdpi.comresearchgate.net
The environmental fate and potential toxicity of such transformation products are not well understood, prompting calls for more comprehensive research. lu.se Studies investigating the degradation of these pharmaceuticals explicitly highlight that their transformation products require further investigation to assess their environmental impact. lu.se The sulfonic acid functional group generally imparts high water solubility, suggesting that this compound could be mobile and widely distributed in aquatic systems. acs.org
Advanced Oxidation Processes (AOPs) for Degradation and Removal
Advanced Oxidation Processes (AOPs) are a key technology in wastewater treatment for breaking down persistent organic pollutants like pharmaceuticals. However, their application can lead to the formation of transformation products such as this compound.
Efficacy of Ozonation and Other Oxidative Treatments in Eliminating Pharmaceutical Contaminants
AOPs, including ozonation and UV-based treatments, are highly effective at degrading primary pharmaceutical compounds. lu.sekirj.ee For instance, processes combining UV-C radiation with hydrogen peroxide (H₂O₂) and titanium dioxide (TiO₂) have demonstrated over 90% degradation of 6-mercaptopurine. mdpi.com Ozonation is also recognized as one of the most effective AOPs for removing pharmaceutical pollutants. lu.se
However, this degradation is not always complete mineralization to harmless substances like carbon dioxide and water. kirj.ee The efficacy of these treatments is a double-edged sword, as the breakdown of the parent molecule can generate stable by-products. Research has conclusively shown that this compound is one such by-product formed during the ozonation of azathioprine and the UV/H₂O₂ treatment of 6-mercaptopurine. lu.semdpi.com
Table 2: Formation of this compound via AOPs
| AOP Method | Parent Compound | Outcome | pH Condition | Reference |
|---|---|---|---|---|
| Ozonation | Azathioprine | Formation of this compound | Not specified | lu.se |
Photolytic and Chemical Degradation Pathways in Aqueous Solutions
The formation of this compound from its parent compounds proceeds through specific oxidative pathways. In the case of 6-mercaptopurine (6-MP), degradation is initiated by the presence of highly reactive species like hydroxyl radicals (•OH), which are generated during AOPs. mdpi.comkirj.ee
The proposed degradation pathway involves several steps. First, 6-MP is oxidized, particularly in the presence of dissolved oxygen and at a basic pH, to form anionic salts such as purine-6-sulfinate and purine-6-sulfonate. mdpi.comresearchgate.netresearchgate.net A further increase in free radicals, especially under acidic conditions created by photocatalytic processes, facilitates the subsequent oxidation of these intermediates into the more stable this compound. mdpi.comresearchgate.netresearchgate.net The ozonation pathway leading from azathioprine likely involves the cleavage of the imidazole (B134444) ring and subsequent oxidation of the sulfur atom on the purine (B94841) structure to a sulfonic acid group. lu.se
Research on Environmental Fate and Persistence of this compound
A significant gap exists in the scientific literature regarding the environmental fate and persistence of this compound. lu.se While it is identified as a transformation product, its subsequent behavior in the environment—how long it lasts and what it breaks down into—remains largely unstudied. lu.se
The persistence of organic compounds in the environment is a critical factor in assessing their risk. For example, other classes of sulfonic acids, such as per- and polyfluoroalkyl substances (PFAS), are known for their extreme persistence. nih.govfrontiersin.orgmissouristate.edu Although this compound has a different chemical structure, the stability of the sulfonic acid group is a point of consideration. Research on other cytostatic transformation products suggests they may resist further degradation, which raises concerns about the potential for this compound to persist in aquatic environments. lu.se Future research is necessary to determine its biodegradability, potential for bioaccumulation, and long-term ecological impact.
Emerging Research Frontiers and Future Directions in 7h Purine 6 Sulfonic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While 7H-purine-6-sulfonic acid is frequently identified as a metabolite or degradation product, dedicated research into its direct synthesis is an emerging field. The development of novel, efficient, and selective synthetic routes is paramount for obtaining pure standards for toxicological studies and for exploring potential applications.
Current research frontiers are moving beyond coincidental formation and focusing on targeted synthesis. A promising strategy involves the controlled oxidation of 7H-purine-6-thiol (also known as 6-mercaptopurine), mirroring its biotransformation and environmental degradation pathways. rsc.orgnih.gov Studies on the degradation of 6-mercaptopurine (B1684380) have shown that advanced oxidation processes can yield purine-6-sulfonate, suggesting that chemical oxidants could be harnessed for preparative-scale synthesis. mdpi.com
Future research will likely explore various catalytic systems to improve reaction efficiency and selectivity. For instance, the use of catalysts like p-toluenesulfonic acid, which has been employed in other purine (B94841) nucleoside syntheses, may offer pathways to new derivatives or improve yields. researchgate.nettandfonline.com The broader advances in C-H functionalization and amidation of the purine core provide a rich chemical toolbox that could be adapted for the direct introduction or modification of the sulfonic acid group. researchgate.net The goal is to create scalable, cost-effective methods that provide high-purity this compound, enabling more detailed investigation into its properties.
In-Depth Mechanistic Understanding of Complex Transformation Pathways and Environmental Behavior
A primary driver for the increased interest in this compound is its role as a persistent transformation product of major pharmaceuticals. Research has definitively identified it as a byproduct of the immunosuppressant drug azathioprine (B366305) and the cytostatic drug 6-mercaptopurine when subjected to advanced oxidation processes (AOPs) used in wastewater treatment, such as ozonation and UV-C/H2O2. mdpi.comlu.se
The transformation mechanism involves the oxidation of the thiol group of the parent drug. This conversion is significant because the resulting sulfonic acid derivative possesses different physicochemical properties, including increased water solubility, which enhances its mobility in aquatic environments. lu.senih.gov The formation of this compound is an important consideration in environmental risk assessment, as transformation products can sometimes exhibit their own distinct or even greater toxicity than the parent compounds. mdpi.com
Future research is aimed at mapping the complete lifecycle of this compound in the environment. This includes studying its potential for further degradation through photolytic or microbial pathways. While the sulfonic acid group is generally resistant to biodegradation, studies on other heterocyclic sulfonates have shown that microbial transformation can occur, a possibility that warrants investigation for this purine derivative. d-nb.info Understanding these pathways is crucial for predicting the compound's environmental persistence, fate, and ultimate impact on ecosystems.
Refinement and Integration of Multi-Analytical Approaches for Comprehensive Environmental Profiling
The detection and quantification of this compound in complex environmental samples, such as wastewater effluent, require sophisticated and highly sensitive analytical techniques. The frontier in this area is the integration of multiple analytical platforms to create a comprehensive environmental profile of the compound.
The primary tool for identification is liquid chromatography coupled with mass spectrometry (LC-MS). lu.semdpi.com Specifically, high-performance liquid chromatography (HPLC) is used to separate the compound from other substances in a sample, while tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides definitive structural confirmation and sensitive quantification. lu.semdpi.com These methods are essential for identifying unknown transformation products in environmental samples without prior knowledge of their existence. ncsu.edu
To enhance detection limits, sample preparation techniques such as solid-phase extraction (SPE) are often employed to concentrate the analyte and remove interfering matrix components before instrumental analysis. agriculturejournals.cz The table below summarizes the advanced analytical methods being integrated for the profiling of purine derivatives and their transformation products in environmental and biological matrices.
| Analytical Step | Technique | Purpose and Significance | Reference |
|---|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates the analyte from dilute samples (e.g., water) and removes interfering compounds, improving detection sensitivity and accuracy. | agriculturejournals.cz |
| Separation | High-Performance Liquid Chromatography (HPLC) | Separates this compound from other purine derivatives and matrix components prior to detection. | lu.seagriculturejournals.cz |
| Identification & Quantification | Tandem Mass Spectrometry (MS/MS) | Provides highly selective and sensitive detection and quantification, crucial for trace-level analysis in complex samples. | lu.semdpi.com |
| Structural Confirmation | High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the confident identification of unknown transformation products like this compound. | mdpi.comncsu.edu |
| Integrated Approach | Metabolomics Platforms | Enables the simultaneous analysis of numerous metabolites, placing the presence and concentration of this compound within a broader biochemical context. | researchgate.net |
Future directions involve the development of faster, field-deployable sensors and the standardization of methods for routine monitoring in water treatment facilities.
Advanced Theoretical Modeling for Predictive Chemical Behavior and Environmental Impact Assessment
In parallel with experimental work, advanced theoretical modeling represents a significant frontier in understanding the properties and environmental fate of this compound. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular structure, stability, and reactivity. researchgate.netacs.org
These theoretical models can elucidate the electronic properties of the molecule, helping to explain its behavior in complex transformation pathways. acs.org For example, by calculating orbital energies and bond strengths, researchers can predict which parts of the molecule are most susceptible to oxidative attack, complementing experimental studies on its formation from precursor drugs. researchgate.net
Furthermore, theoretical modeling is integral to modern environmental impact assessment. Predictive models, informed by theoretical calculations, can estimate key environmental parameters such as persistence, bioaccumulation potential, and toxicity (PBT). While extensive modeling has been applied to other environmentally persistent sulfonic acids like perfluoroalkyl sulfonic acids (PFSAs), applying these frameworks to this compound is a logical next step. industrialchemicals.gov.aunih.gov Such an approach allows for a proactive assessment of environmental risk before extensive empirical data becomes available.
The table below outlines key applications of theoretical modeling in the study of this compound and related compounds.
| Modeling Application | Methodology/Theory | Objective and Outcome | Reference |
|---|---|---|---|
| Molecular Structure & Stability | Density Functional Theory (DFT) | Calculates optimized geometry, bond energies, and electronic structure to predict the compound's stability and reactivity. | researchgate.netacs.org |
| Reaction Mechanisms | Transition State Theory, DFT | Models reaction pathways and activation energies to elucidate how this compound is formed from precursors and how it might degrade. | acs.org |
| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Predicts spectroscopic properties (e.g., UV-Vis, NMR) to aid in the interpretation of experimental analytical data. | acs.org |
| Environmental Fate Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimates properties like water solubility, soil adsorption, and potential for bioaccumulation based on molecular structure. | industrialchemicals.gov.au |
| Toxicity Assessment | Molecular Docking, QSAR | Predicts potential interactions with biological macromolecules (e.g., enzymes, receptors) to forecast toxicological effects. | researchgate.net |
The integration of these advanced computational tools with empirical data will provide the most comprehensive understanding of this compound's chemical behavior and its role in the environment.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7H-purine-6-sulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of purine derivatives using reagents like chlorosulfonic acid under controlled anhydrous conditions. Reaction temperature (0–5°C) and stoichiometric ratios (e.g., 1:1.2 purine:sulfonating agent) are critical to minimize side products like over-sulfonated species . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography (sulfonic acid resins, as in ) is recommended. Validate purity using HPLC with UV detection at 260 nm (λmax for purine derivatives) and compare retention times against reference standards .
Q. How can spectroscopic and chromatographic techniques be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use D2O or DMSO-d6 as solvents. The sulfonic acid proton (SO3H) may appear as a broad peak at δ 12–14 ppm in ¹H NMR, while ¹³C NMR should show a distinct sulfonate carbon at δ 110–115 ppm. Confirm assignments using 2D HSQC or HMBC .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode is optimal due to the compound’s acidity. Look for [M-H]⁻ ions and validate fragmentation patterns against computational predictions .
- HPLC : Use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile (95:5). Adjust gradient elution to resolve sulfonic acid derivatives from unreacted precursors .
Advanced Research Questions
Q. What experimental designs are effective for analyzing the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (loss of absorbance at 260 nm) and LC-MS to identify byproducts (e.g., desulfonation products). Include control experiments with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways. For reproducibility, follow USP guidelines for forced degradation studies .
Q. How does the sulfonic acid group influence interactions with biological macromolecules, and what techniques quantify these interactions?
- Methodological Answer : The sulfonate moiety enhances solubility and ionic interactions with proteins. Use surface plasmon resonance (SPR) to measure binding affinity with enzymes like adenosine deaminase. For structural insights, perform X-ray crystallography or molecular docking simulations (e.g., AutoDock Vina) with explicit solvent models to account for hydrogen bonding . Compare results with non-sulfonated purine analogs to isolate the sulfonic acid’s role .
Q. How can computational models predict the solvation behavior of this compound, and what experimental data validate these models?
- Methodological Answer : Apply density functional theory (DFT) to calculate solvation free energies in water and dimethyl sulfoxide (DMSO). Validate predictions via experimental solubility tests using gravimetric analysis (shake-flask method) and correlate with Hansen solubility parameters. Use molecular dynamics (MD) simulations to study diffusion coefficients in aqueous solutions, comparing results with pulsed-field gradient NMR data .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Perform meta-analysis of published NMR and IR spectra (e.g., NIST Chemistry WebBook ) to identify systematic errors. Replicate disputed syntheses under standardized conditions and characterize products using high-resolution MS and 2D NMR. Cross-reference with X-ray crystallographic data to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
